molecular formula C14H21N5O B6981587 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline

Cat. No.: B6981587
M. Wt: 275.35 g/mol
InChI Key: OYIOEDHTQIFMQN-UHFFFAOYSA-N
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Description

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is a complex organic compound that features a tert-butyl group, a tetrazole ring, and a dimethylaniline moiety

Properties

IUPAC Name

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-14(2,3)19-16-13(15-17-19)10-20-12-8-6-7-11(9-12)18(4)5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOEDHTQIFMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)COC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The tert-butyl group is introduced via alkylation reactions, and the methoxy group is added through etherification

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-diethylamine
  • 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylbenzylamine
  • 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylphenylamine

Uniqueness

3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity, while the tetrazole ring and dimethylaniline moiety contribute to its bioactivity and potential therapeutic applications.

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